molecular formula C19H26O2 B029278 Estradiol 3-methyl ether CAS No. 1035-77-4

Estradiol 3-methyl ether

Cat. No.: B029278
CAS No.: 1035-77-4
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-GFEQUFNTSA-N
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Description

Estradiol methyl ether, also known as 17β-estradiol methyl ether, is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methyl ether group at the 3-position of the estradiol molecule. Estradiol methyl ether has been studied for its potential biological activities and its role as a selective inhibitor of certain ion channels.

Mechanism of Action

Target of Action

Estradiol 3-methyl ether, also known as 17β-estradiol methyl ether (EDME), is a synthetic estrogen that primarily targets the estrogen receptors . These receptors are involved in various physiological processes, including the regulation of the reproductive system and secondary sexual characteristics .

Mode of Action

EDME acts as an antagonist of the cation channel TRPML1 . It binds to and activates the estrogen receptor, similar to other forms of estradiol . Edme and its analogs have been identified to have reduced activity at the estrogen receptor .

Biochemical Pathways

The primary biochemical pathway affected by EDME is the TRPML1 pathway . TRPML1 is a lysosomal cation channel involved in various physiological processes and diseases . EDME selectively affects key features of TRPML1 function, including autophagy induction and transcription factor EB (TFEB) translocation .

Pharmacokinetics

As a prodrug of estradiol, EDME is partially protected from first-pass metabolism in the liver and intestines with oral administration . This results in improved oral potency compared to estradiol . The esterification of estradiol, such as in the case of EDME, improves the administration or sustains the release of the drug .

Result of Action

The action of EDME results in the attenuation of autophagy, cell migration, and invasion . It acts as an inhibitor of triple-negative breast cancer cell migration and invasion . Moreover, it has been reported to possess improved oral activity relative to estradiol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estradiol methyl ether can be achieved through various synthetic routes. One optimized method involves the enantioselective total synthesis using a domino reaction of diphenylprolinol silyl ether-mediated Michael reaction of nitroalkane and intramolecular aldol reaction. This method affords bicyclo[4.3.0]nonane derivatives with excellent enantioselectivity . The total synthesis can be accomplished in 12 pots with 10 purifications using silica gel, resulting in an overall yield of 6.8%. Further optimization allows for the synthesis using five reaction vessels with four purifications, achieving a total yield of 15% .

Industrial Production Methods: Industrial production methods for estradiol methyl ether typically involve multi-step synthesis processes that include key reactions such as oxidation, hydrogenation, formation of acid chloride, Friedel–Crafts reaction, deprotection, and reduction . These methods are designed to maximize yield and purity while minimizing the number of purification steps required.

Chemical Reactions Analysis

Types of Reactions: Estradiol methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of estradiol methyl ether include LiBHEt3, DIBAL, and other reducing agents . Oxidizing agents such as NaIO4 and KMnO4 are also employed in the synthesis process .

Major Products Formed: The major products formed from these reactions include various derivatives of estradiol methyl ether, which can be further modified to enhance their biological activity and selectivity .

Comparison with Similar Compounds

Estradiol methyl ether can be compared with other similar compounds, such as estradiol, estrone, and estriol. These compounds share a similar core structure but differ in their functional groups and biological activities. Estradiol methyl ether is unique in its selective inhibition of TRPML1, which distinguishes it from other estrogenic compounds . Other similar compounds include PRU-10 and PRU-12, which are analogs of estradiol methyl ether with reduced activity at the estrogen receptor .

Conclusion

Estradiol methyl ether is a synthetic derivative of estradiol with significant potential in scientific research and therapeutic applications. Its unique ability to selectively inhibit the TRPML1 ion channel makes it a valuable tool for investigating various physiological processes and diseases. The compound’s synthesis, chemical reactions, and applications highlight its importance in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADVBNYHGIBP-GFEQUFNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313230
Record name Estradiol 3-methyl ether
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1035-77-4, 94535-16-7
Record name Estradiol 3-methyl ether
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Record name Estradiol 3-methyl ether
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1,3,5(10)-trien-17-ol, 3-methoxy-
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Record name Estradiol 3-methyl ether
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Record name Estradiol 3-methyl ether
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Record name 3-methoxyoestra-1,3,5(10)-trien-17-β-ol
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Record name ESTRADIOL 3-METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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